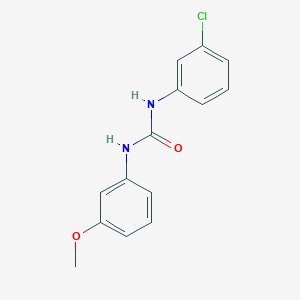
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea, also known as CMU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CMU belongs to the class of urea derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. In Parkinson's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In Alzheimer's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to reduce oxidative stress, inflammation, and amyloid beta accumulation. In Parkinson's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to protect dopaminergic neurons, reduce oxidative stress, and improve motor function.
実験室実験の利点と制限
One advantage of using 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea in lab experiments is its high potency and selectivity for specific enzymes and signaling pathways. This allows for precise targeting of disease mechanisms and reduces the risk of off-target effects. However, one limitation of using 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea is its relatively low solubility and stability, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea. One direction is to further elucidate its mechanism of action and identify new targets for therapeutic intervention. Another direction is to optimize its pharmacokinetic properties and develop more effective delivery systems. Additionally, the potential of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea as a diagnostic tool for various diseases should be explored, as it has been shown to have imaging properties in certain cancer models. Overall, the research on 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has promising implications for the development of novel therapeutics and diagnostic tools.
合成法
The synthesis of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea involves the reaction of 3-chloroaniline with 3-methoxybenzoyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization. The yield of 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea is typically around 70-80%.
科学的研究の応用
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-7-3-6-12(9-13)17-14(18)16-11-5-2-4-10(15)8-11/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECRHGUJKBBYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2483226.png)
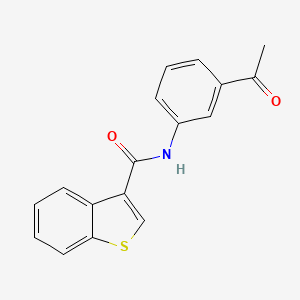
![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)
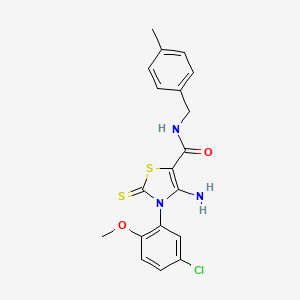
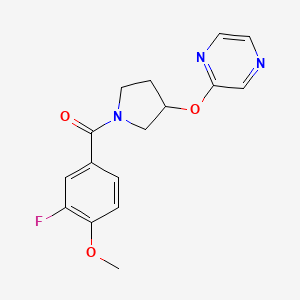

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)
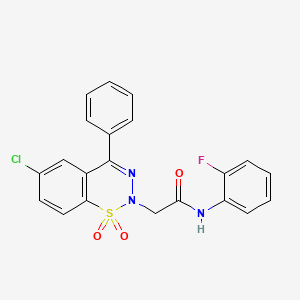
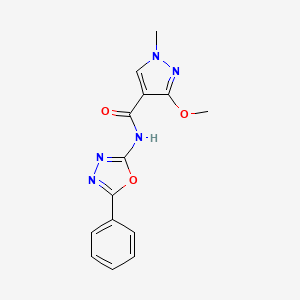

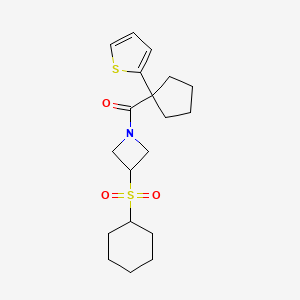
![1,6,7-trimethyl-8-(2-methylphenyl)-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2483243.png)

![N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B2483247.png)